

# TS 155-2: A Technical Overview of a Novel V-ATPase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

TS 155-2, also known as JBIR-100, is a macrocyclic lactone belonging to the hygrolide family of plecomacrolides.[1] Isolated from Streptomyces sp., it is an analogue of bafilomycin and is recognized as an inhibitor of vacuolar-type H+-ATPase (V-ATPase).[2][3][4][5] V-ATPases are ATP-dependent proton pumps crucial for the acidification of various intracellular compartments and the plasma membrane in specialized cells.[3] Their role in numerous physiological and pathological processes, including cancer and infectious diseases, makes them a compelling target for drug discovery.[2][4] This document provides a comprehensive technical guide on TS 155-2, summarizing the available data, outlining potential experimental protocols, and visualizing associated cellular pathways.

## **Quantitative Data**

While **TS 155-2** is identified as a V-ATPase inhibitor, specific quantitative data on its direct inhibitory activity against V-ATPase (e.g., IC50 or Ki values) is not readily available in publicly accessible literature. However, its biological activity has been quantified in terms of cytotoxicity and antimicrobial effects.



Parameter	Value	Cell Line/Organism	Conditions	Reference
Cytotoxicity IC50	72.6 nM	HeLa	48 hours	[3][6]
Minimum Inhibitory Concentration (MIC)	4 μΜ	Staphylococcus aureus USA300	-	[1]
Minimum Inhibitory Concentration (MIC)	8 μΜ	Bacillus subtilis	-	[1]
Minimum Bactericidal Concentration (MBC)	16 μΜ	Bacillus subtilis	-	[1]

### **Mechanism of Action**

As a bafilomycin analogue, **TS 155-2** is presumed to inhibit V-ATPase function. Bafilomycins are well-characterized, potent, and specific inhibitors of V-ATPase.[1] They are understood to bind to the c-subunit of the V0 domain of the V-ATPase, obstructing the proton translocation channel and thereby inhibiting the pump's activity. This leads to a disruption of the proton gradient across cellular membranes.

The observed antimicrobial activity of **TS 155-2** against Bacillus subtilis includes the perturbation and depolarization of the cell membrane, which is likely a downstream effect of V-ATPase inhibition.[1]

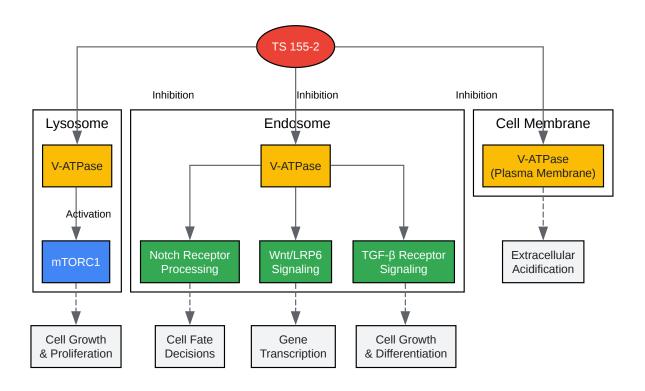
# Signaling Pathways Associated with V-ATPase Inhibition

V-ATPase activity is integral to the function of several key signaling pathways. While direct studies on the impact of **TS 155-2** on these pathways are not yet published, inhibiting V-ATPase with compounds like bafilomycin is known to modulate pathways such as:



- mTORC1 Signaling: V-ATPase is essential for the activation of mTORC1 on the lysosomal surface in response to amino acids. Inhibition of V-ATPase prevents the recruitment and activation of mTORC1.
- Notch Signaling: The maturation and cleavage of the Notch receptor, critical steps in the activation of Notch signaling, occur in acidic compartments and can be disrupted by V-ATPase inhibition.
- Wnt/β-catenin Signaling: V-ATPase-mediated endosomal acidification is required for the activity of the Wnt co-receptor LRP6.
- TGF- $\beta$  Signaling: The activation of TGF- $\beta$  receptors within endosomes is pH-dependent and can be affected by V-ATPase inhibitors.

Below is a generalized diagram of signaling pathways influenced by V-ATPase activity.



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Caption: Generalized signaling pathways influenced by V-ATPase inhibition.



### **Experimental Protocols**

Detailed experimental protocols for the use of **TS 155-2** are not extensively published. However, based on its known activities and its relation to bafilomycin, the following methodologies are proposed.

#### V-ATPase Inhibition Assay (Hypothetical)

This protocol is based on standard assays for V-ATPase inhibitors like bafilomycin.

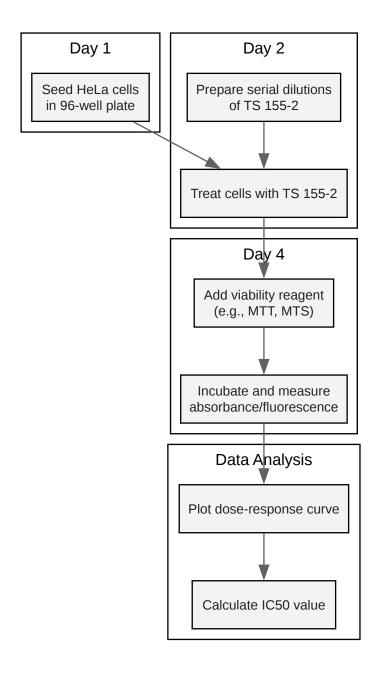
- Isolation of V-ATPase-enriched membranes: Isolate lysosomes or other vesicles rich in V-ATPase from a relevant cell line or tissue.
- ATP Hydrolysis Assay:
  - Incubate the membrane fraction with varying concentrations of TS 155-2.
  - Initiate the reaction by adding ATP.
  - Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi),
     for example, using a malachite green-based colorimetric assay.
  - The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

#### Cell Viability/Cytotoxicity Assay

This protocol is based on the reported cytotoxicity data for **TS 155-2**.

- Cell Culture: Seed HeLa cells in 96-well plates and allow them to adhere overnight.
- Treatment: Treat the cells with a serial dilution of **TS 155-2** (e.g., from 1 nM to 10  $\mu$ M) for 48 hours.
- Viability Assessment: Use a standard cell viability assay such as MTT, MTS, or a resazurinbased assay to determine the percentage of viable cells relative to a vehicle-treated control.
- Data Analysis: Calculate the IC50 value by fitting the dose-response curve to a suitable model.





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Caption: Experimental workflow for determining the cytotoxicity of **TS 155-2**.

## **Antimicrobial Susceptibility Testing**

This protocol is based on the published study on JBIR-100.[1]

• Bacterial Culture: Grow S. aureus or B. subtilis in appropriate broth medium.



- · Broth Microdilution:
  - Prepare a two-fold serial dilution of TS 155-2 in a 96-well plate containing broth.
  - Inoculate each well with a standardized bacterial suspension.
  - Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
- MIC Determination: The MIC is the lowest concentration of TS 155-2 that completely inhibits visible bacterial growth.
- MBC Determination:
  - Subculture aliquots from wells with no visible growth onto agar plates.
  - Incubate the plates.
  - The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%)
     in bacterial viability.

#### Conclusion

**TS 155-2** is a promising V-ATPase inhibitor with demonstrated cytotoxic and antimicrobial activities. While specific data on its direct interaction with V-ATPase is currently limited, its analogy to bafilomycin provides a strong foundation for its mechanism of action and potential applications. Further research is warranted to fully characterize its inhibitory profile against V-ATPase and to explore its therapeutic potential in diseases where V-ATPase plays a critical role. The experimental frameworks provided here offer a starting point for researchers to further investigate the biological activities of this novel compound.

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